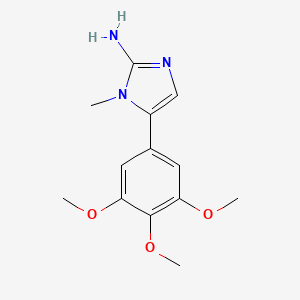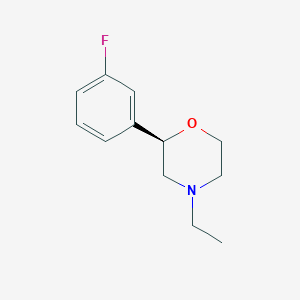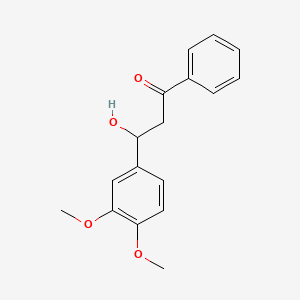
(S)-3-Azido-2-(3-chlorobenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Azido-2-(3-chlorobenzyl)propanamide is an organic compound that features an azido group, a chlorobenzyl group, and a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Azido-2-(3-chlorobenzyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl alcohol to form 3-chlorobenzyl chloride.
Azidation: The 3-chlorobenzyl chloride is then reacted with sodium azide to introduce the azido group, forming 3-azido-3-chlorobenzyl chloride.
Amidation: The final step involves the reaction of 3-azido-3-chlorobenzyl chloride with an appropriate amine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Azido-2-(3-chlorobenzyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzyl position.
Common Reagents and Conditions
Substitution: Sodium azide in an aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of (S)-3-Amino-2-(3-chlorobenzyl)propanamide.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Applications De Recherche Scientifique
(S)-3-Azido-2-(3-chlorobenzyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (S)-3-Azido-2-(3-chlorobenzyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The azido group can also participate in click chemistry reactions, forming stable triazole linkages with alkynes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Azido-2-(4-chlorobenzyl)propanamide: Similar structure but with a different position of the chlorine atom.
(S)-3-Azido-2-(3-fluorobenzyl)propanamide: Similar structure but with a fluorine atom instead of chlorine.
(S)-3-Azido-2-(3-bromobenzyl)propanamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
(S)-3-Azido-2-(3-chlorobenzyl)propanamide is unique due to the specific positioning of the azido and chlorobenzyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields.
Propriétés
Formule moléculaire |
C10H11ClN4O |
|---|---|
Poids moléculaire |
238.67 g/mol |
Nom IUPAC |
(2S)-2-(azidomethyl)-3-(3-chlorophenyl)propanamide |
InChI |
InChI=1S/C10H11ClN4O/c11-9-3-1-2-7(5-9)4-8(10(12)16)6-14-15-13/h1-3,5,8H,4,6H2,(H2,12,16)/t8-/m0/s1 |
Clé InChI |
ZHGWAGGISPKMJN-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Cl)C[C@@H](CN=[N+]=[N-])C(=O)N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CC(CN=[N+]=[N-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B12614057.png)
![2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol](/img/structure/B12614061.png)

![N-[3-(3-hydroxyphenoxy)phenyl]acetamide](/img/structure/B12614073.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5R)-](/img/structure/B12614081.png)
methanone](/img/structure/B12614085.png)

![4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal](/img/structure/B12614093.png)
![9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12614094.png)

![5,6-Dimethyl-3-(naphthalen-1-yl)-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12614100.png)
![5-Chloro-2-{[4-(pentane-1-sulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12614101.png)


